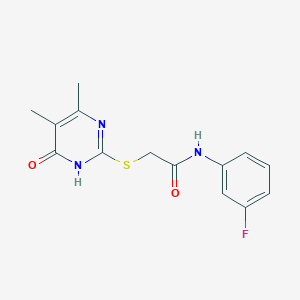

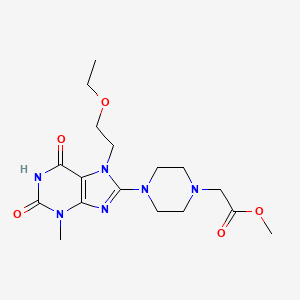

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

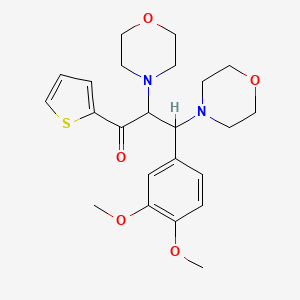

The compound "2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide" is a chemical that appears to be structurally related to acetamide derivatives with a pyrimidine and phenyl ring system. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in the pyrimidine ring and phenyl substituents have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted anilines with reagents such as POCl3 in acetate to form the corresponding acetamide derivatives. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through this method, as detailed in the first paper . This suggests that a similar synthetic route could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials to incorporate the 4,5-dimethyl-6-oxo substituents on the pyrimidine ring and the 3-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a pyrimidine ring and a phenyl ring, which are often connected by a thioacetamide bridge. The crystal structures of related compounds show that these molecules can adopt a folded conformation around the methylene carbon atom of the thioacetamide bridge . This folding is stabilized by intramolecular hydrogen bonding, such as the N—H⋯N hydrogen bond observed in the compounds studied in the second paper . The inclination of the pyrimidine ring to the benzene ring is also a notable feature, with angles of 56.18° and 67.84° reported for the compounds in the second paper .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compound "2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide," the structural analysis suggests that it may participate in reactions typical of acetamides. These could include nucleophilic substitution reactions at the acyl carbon or reactions involving the pyrimidine ring, such as electrophilic aromatic substitution, given the presence of activating methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure and the data provided in the papers. For example, the presence of fluorine atoms, as seen in the first paper , can influence the compound's lipophilicity and electronic properties. The crystallographic data, such as space group and cell dimensions, provide insight into the solid-state structure, which can affect the compound's solubility and melting point. The intramolecular hydrogen bonding observed in the second paper can also impact the compound's boiling point and stability.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

One of the applications involves the synthesis of derivatives like DPA-714, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This research highlights the process of labeling with fluorine-18 to allow in vivo imaging, showcasing the compound's potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anticonvulsant Activity

Another study explores the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. The research includes a comprehensive analysis of the compounds' interactions with anticonvulsant biotargets and their in vivo efficacy in models of pentylenetetrazole-induced seizures in rats, indicating moderate anticonvulsant activity (Severina et al., 2020).

Reaction Mechanisms and Synthesis

Investigations into the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines have been conducted. These studies provide insights into reaction mechanisms and synthetic pathways, expanding the understanding of chemical synthesis involving pyrimidine derivatives (Davoodnia et al., 2009).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, underlining the potential therapeutic applications of such compounds (Sunder et al., 2013).

Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species demonstrates the application of pyrimidine derivatives in developing new antifungal therapies. This research highlights the optimization of the core structure for improved stability and in vitro activity, with some compounds also showing in vivo efficacy (Bardiot et al., 2015).

properties

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c1-8-9(2)16-14(18-13(8)20)21-7-12(19)17-11-5-3-4-10(15)6-11/h3-6H,7H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYJRHRQCSLWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)